Cyclohexanecarbaldehyde oxime

Description

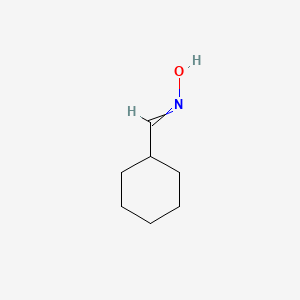

Cyclohexanecarbaldehyde oxime (C$7$H${13}$NO, molecular weight: 127.18 g/mol) is an oxime derivative synthesized from cyclohexanecarbaldehyde (C$7$H${12}$O) via condensation with hydroxylamine . It exists as a mixture of cis- and trans-isomers, often accompanied by hydroxylamine byproducts, complicating purification . The compound crystallizes in the orthorhombic space group Pbc2 (1) with a density of 1.675 g·cm$^{-3}$, though its thermal decomposition temperature remains undocumented in the literature . Key spectral data include $^{13}$C NMR signals at δ$_C$ 157.7 and 157.2 (oxime C=N), and IR absorption bands at 1653 cm$^{-1}$ (N-O stretch) .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

N-(cyclohexylmethylidene)hydroxylamine |

InChI |

InChI=1S/C7H13NO/c9-8-6-7-4-2-1-3-5-7/h6-7,9H,1-5H2 |

InChI Key |

NOVKEGXMRQTKSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C=NO |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The versatility of cyclohexanecarbaldehyde oxime makes it valuable in various scientific domains:

Organic Synthesis

This compound serves as an intermediate in synthesizing other organic compounds, including:

Coordination Chemistry

This compound acts as a ligand, forming stable complexes with various metal ions. These complexes are crucial for:

- Catalytic processes

- Stabilization of reactive intermediates.

Pharmaceutical Development

Due to its ability to form stable metal complexes, this compound has potential applications in drug development, particularly in:

Industrial Applications

In industry, this compound is utilized for:

- The synthesis of polymers and other industrial chemicals.

- Production of nitriles under mild conditions, which are essential raw materials for fine chemicals like pharmaceuticals and agricultural chemicals .

Case Study 1: Nitrile Production

Research indicates that this compound can be effectively dehydrated to produce cyclohexanecarbonitrile with high yield and selectivity. For instance, a study demonstrated a reaction involving this compound that resulted in a conversion rate of 100% and a yield of 97.2% when using hydrotalcite as a catalyst .

| Reaction Conditions | Conversion Rate | Yield | Selectivity |

|---|---|---|---|

| Hydrotalcite A + Toluene at 140°C | 100% | 97.2% | 97.2% |

Case Study 2: Coordination Complexes

Studies have shown that this compound forms stable complexes with transition metals, which can be utilized in catalysis. The mechanism involves coordination between the oxime nitrogen and metal ions, facilitating various catalytic reactions while lowering activation energy .

Chemical Reactions Analysis

Dehydration to Cyclohexanecarbonitrile

Cyclohexanecarbaldehyde oxime undergoes dehydration with acetic anhydride to yield cyclohexanecarbonitrile, a reaction critical in nitrile synthesis.

Reaction Conditions

-

Reagent : Acetic anhydride (0.9–10 mol equivalents per mol oxime)

-

Mechanism : The oxime’s oxygen atom attacks acetic anhydride’s carbonyl carbon, forming an intermediate adduct. Subsequent elimination of two acetic acid molecules produces the nitrile .

Key Data

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (Ac₂O:Oxime) | 0.9–10:1 | |

| Temperature | 40–45°C | |

| Product | Cyclohexanecarbonitrile |

Oxime Esterification

This compound reacts with acylating agents to form oxime esters, which are valuable in photoredox catalysis and polymer chemistry.

Other Acylating Agents

| Acylating Agent | Product | Yield | Source |

|---|---|---|---|

| Benzoyl chloride | (E)-Benzaldehyde O-benzoyl oxime | 94% | |

| 4-Nitrobenzoyl chloride | (E)-Benzaldehyde O-(4-nitrobenzoyl) oxime | 77% |

Beckmann Rearrangement

Under acidic conditions, this compound undergoes Beckmann rearrangement to form N-substituted amides.

Reaction Pathway

-

Protonation of the oxime’s hydroxyl group.

-

Migration of the cyclohexyl group to the adjacent nitrogen.

-

Formation of cyclohexanecarboxamide derivatives.

Example :

-

Reagent : Sulfuric acid.

-

Product : Cyclohexanecarboxamide.

Nucleophilic Additions

The oxime’s nitrogen acts as a nucleophile in reactions with electrophiles such as alkyl halides or carbonyl compounds.

Alkylation

-

Reagent : Methyl iodide.

-

Product : N-Methylcyclohexanecarbaldoxime.

Condensation with Carbonyl Compounds

-

Reagent : Benzaldehyde.

-

Product : Imine derivatives.

Oxidation and Reduction

-

Oxidation : Forms nitro compounds (e.g., cyclohexanecarbonitrile oxide) using oxidizing agents like hydrogen peroxide.

-

Reduction : Catalytic hydrogenation yields cyclohexanemethylamine.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Thermal Stability and Crystallinity

- Di(1H-tetrazol-5-yl) methanone oxime (C$3$H$2$N$_8$O): Decomposes at 288.7°C, stabilized by extensive intermolecular hydrogen bonding. Its high thermal stability contrasts with Cyclohexanecarbaldehyde oxime, which lacks such robust H-bond networks .

- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) (C$3$H$4$N$_{10}$): Decomposes at 247.6°C, further highlighting the role of H-bonding in thermal resistance, a feature absent in this compound .

Structural and Physical Properties

Preparation Methods

Hydroformylation of Cyclohexene

The industrial synthesis of cyclohexanecarbaldehyde oxime begins with the hydroformylation of cyclohexene, a process that introduces a formyl group to the cyclohexene backbone. This reaction is catalyzed by transition metal complexes under carbon monoxide (CO) and hydrogen (H₂) pressure.

Reaction Mechanism :

Rhodium-based catalysts, such as rhodium(III) oxide, or cobalt complexes like bis(acetylacetonate)cobalt(II), are employed under high-pressure conditions (150 atm) to achieve yields exceeding 70%. For instance, using dicobalt octacarbonyl in heptane at 120°C for 8 hours yields cyclohexanecarbaldehyde at 80% efficiency.

Optimization Parameters :

Oximation of Cyclohexanecarbaldehyde

The aldehyde intermediate undergoes oximation with hydroxylamine (NH₂OH) to form the target oxime. This step is typically conducted in aqueous or alcoholic media under mild acidic or neutral conditions.

Reaction Equation :

The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration. Yields exceed 85% when conducted at room temperature with stoichiometric hydroxylamine.

Key Considerations :

-

pH Control : Neutral pH (6–7) prevents aldehyde oxidation or over-dehydration.

-

Purification : The oxime is often isolated via crystallization or column chromatography, with purity confirmed by NMR and IR spectroscopy.

Alternative Aldehyde Synthesis Routes

Hydroboration-Oxidation Approach

Cyclohexene can be converted to cyclohexanecarbaldehyde via hydroboration-oxidation followed by oxidation.

Steps :

-

Hydroboration : Cyclohexene reacts with borane (BH₃) to form a trialkylborane.

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) in basic media yields cyclohexanol.

-

Oxidation to Aldehyde : The alcohol is oxidized using pyridinium chlorochromate (PCC) to the aldehyde.

Limitations :

-

Lower overall yield (50–60%) due to multiple steps.

-

PCC is toxic, necessitating careful handling.

Oxidation of Cyclohexanemethanol

Cyclohexanemethanol, oxidized with Dess-Martin periodinane or Swern reagents, provides high-purity aldehyde. This method is favored for its mild conditions and avoidance of transition metals.

Advantages :

Advanced Synthetic Techniques

Visible-Light-Mediated Synthesis

Recent advances employ photoredox catalysis to streamline oxime formation. Eosin Y, a photosensitizer, facilitates the reaction under blue LED irradiation.

Protocol :

-

Mix cyclohexanecarbaldehyde (1.0 mmol), hydroxylamine derivative (1.2 mmol), and eosin Y (3 mol%) in acetonitrile.

-

Irradiate with blue LEDs (5 W) for 16 hours at room temperature.

This method achieves 91% yield for cyclohexanecarbaldehyde O-butyryl oxime, demonstrating potential for functionalized oxime derivatives.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Conditions | Scalability |

|---|---|---|---|---|

| Hydroformylation-Oximation | 70–80 | Rh/Co complexes | High-pressure CO/H₂ | Industrial |

| Direct Oximation | 90–95 | None | Ethanol, reflux | Laboratory |

| Hydroboration-Oxidation | 50–60 | BH₃, PCC | Multi-step | Small-scale |

| Visible-Light-Mediated | 91 | Eosin Y | Ambient, blue LEDs | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.